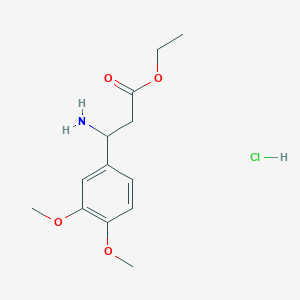
ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, also known as R-MDMA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic derivative of the illegal drug MDMA, commonly known as ecstasy. R-MDMA has been the subject of scientific research due to its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Scientific Research Applications
Spectroscopic and Diffractometric Study
A study on a related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, focused on characterizing its polymorphic forms using spectroscopic and diffractometric techniques. This research highlights challenges in analytical and physical characterization due to the similarity in spectra and diffraction patterns of the polymorphic forms (Vogt et al., 2013).
Asymmetric Hydrogenation Studies
Research on optically pure (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, prepared as its hydrochloride, used a similar compound (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride. This study contributes to the field of asymmetric hydrogenation and catalysis (O'reilly et al., 1990).
Synthesis and Antiulcer Activities
Another study synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, evaluating their effectiveness in preventing stress-induced gastric ulceration in rats. This research aids in understanding the therapeutic potential of such derivatives in ulcer treatment (Hosokami et al., 1992).
Anti-microbial Evaluation
A study involving the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate to form a series of compounds, including one with a structure related to the compound , provided insights into anti-microbial activity and docking studies (Spoorthy et al., 2021).
Synthesis of 1‐Haloalkyl‐
1,3,4,5‐Tetrahydro‐2‐BenzoxepinsResearch on the synthesis of various 7,8-dimethoxy-1-haloalkyl-1,3,4,5-tetrahydro-2-benzoxepins utilized ethyl 3-(3,4-dimethoxyphenyl)propanoate. This study offers significant insights into the methods for producing benzoxepins, important in the field of organic chemistry and pharmaceutical research (Tenbrink & Mccall, 1981).
Electroreductive Radical Cyclization
A study explored the electroreductive intramolecular cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and a similar compound, providing valuable information on the processes involved in the formation of major products through electrochemical methods (Esteves et al., 2005).
Synthesis of Bridged 3-Benzazepine Derivatives
Research involving the synthesis of bridged 3-benzazepine derivatives used ethyl 3,4-dimethoxyphenyl(phenyl)acetate, indicating the potential of these compounds as conformationally restricted dopamine analogues, which could have implications in neuroscience and pharmacology (Gentles et al., 1991).
Microbial Synthesis
A study on the microbial synthesis of (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate from ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate highlights the use of microbial processes in the synthesis of optically active compounds (Bardot et al., 1996).
properties
IUPAC Name |
ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOQZLYYZROMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
CAS RN |
54503-22-9 | |
| Record name | Benzenepropanoic acid, β-amino-3,4-dimethoxy-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079382.png)

![2-(1-adamantyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4079389.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4079426.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4079428.png)
![2-[(3-ethoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4079432.png)
![10-ethyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4079437.png)
![N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4079438.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4079443.png)

![N,N-diethyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4079457.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4079466.png)
